molecular formula C10H7NOS B141266 5-(Pyridin-2-yl)thiophene-2-carbaldehyde CAS No. 132706-12-8

5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Cat. No. B141266
M. Wt: 189.24 g/mol
InChI Key: VAGVVFZWHTULBM-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a compound that has been synthesized and utilized as a fluorescent derivatization reagent. It is particularly used in the determination of primary alkylamines through high-performance liquid chromatography (HPLC). The compound has shown a significant sensitivity with a detection limit of approximately 0.1 pmol for the amines, which indicates its potential for use in analytical chemistry for the detection and quantification of amine-containing compounds .

Synthesis Analysis

The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde is not detailed in the provided papers. However, it is implied that the compound has been prepared for use as a fluorescent derivatization reagent. The synthesis likely involves the formation of the thiophene ring attached to the pyridine moiety, followed by the introduction of the aldehyde group at the 2-position of the thiophene ring .

Molecular Structure Analysis

The molecular structure of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde consists of a thiophene ring and a pyridine ring connected through a carbon bridge, with an aldehyde functional group attached to the thiophene ring. This structure is responsible for its reactivity and its ability to serve as a derivatization agent for amines .

Chemical Reactions Analysis

The primary application of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in chemical reactions is its use in the derivatization of primary alkylamines. The compound reacts with amines to form derivatives that can be detected using HPLC. The derivatization process involves a precolumn reaction followed by postcolumn hydrolysis, which regenerates the original fluorescent reagent from the derivatives, allowing for the sensitive detection of the amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde are not explicitly mentioned in the provided papers. However, the compound's ability to act as a fluorescent derivatization reagent suggests that it possesses specific optical properties that enable it to fluoresce under certain conditions, which is critical for its detection capabilities in HPLC. The chemical reactivity of the aldehyde group also plays a crucial role in its ability to form derivatives with amines .

Scientific Research Applications

Antimicrobial Activity

5-(Pyridin-2-yl)thiophene-2-carbaldehyde has been explored for its antimicrobial properties. A study synthesized heteroaryl pyrazole derivatives, including compounds related to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, and tested their biological activity against various bacteria and fungi. The results indicated significant antimicrobial activity, dependent on the type of Schiff base moiety used (Hamed et al., 2020).

Synthesis and Characterization of Heterocyclic Compounds

The compound has been utilized in the synthesis and characterization of various heterocyclic compounds. For instance, a study involved the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile and its reactions with different reagents to produce thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).

Inflammation Medication Development

Research has also focused on developing inflammation medications using derivatives of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. A study synthesized pyrazolo-pyridine analogs, including compounds related to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, and assessed their properties in regulating inflammation in macrophages, showing potential as future anti-inflammatory drugs (Bilavendran et al., 2019).

Fluorescent Sensor Development

The compound has been used in developing fluorescent sensors. A study synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a compound similar to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, as a fluorescent sensor for ferric ions, exhibiting significant specificity and sensitivity (Zhang et al., 2016).

Mid-Infrared Photodetectors Fabrication

In the field of electronics, 5-(Pyridin-2-yl)thiophene-2-carbaldehyde-related compounds have been used in the fabrication of infrared detectors. A study utilized graphene nanoparticles modified by organic molecules, including thiophene-2-carbaldehyde (a related compound), for the fabrication of infrared detectors, demonstrating improved electrical stability and sensitivity (Jabbarzadeh et al., 2014).

properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGVVFZWHTULBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345516
Record name 5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-2-yl)thiophene-2-carbaldehyde

CAS RN

132706-12-8
Record name 5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (5-(pyridin-2-yl)thien-2-yl) methanol (0.100 g) and manganese dioxide (0.136 g) in tetrahydrofuran (3.5 mL) was refluxed overnight. The mixture was cooled to room temperature and the solids were filtered. The filtrate was concentrated and the residue was triturated (hexane:diethyl ether=1:1) to obtain the title compound (8.22 g) having the following physical data.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.136 g
Type
catalyst
Reaction Step One

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